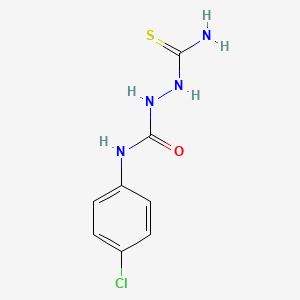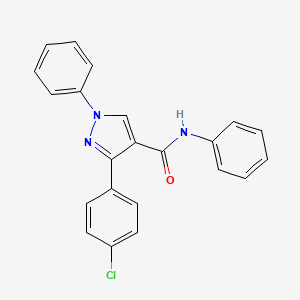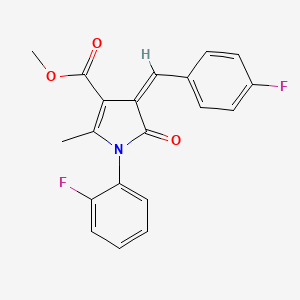
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as ACC-HC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in regulating cellular pH and ion transport.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antibacterial and antiviral activity. Additionally, this compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, this compound has been found to exhibit low toxicity and good stability, making it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies based on this compound and other hydrazine derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as immunology and infectious disease. Finally, the development of more efficient synthesis methods for this compound and related compounds could help to facilitate further research in this field.
Métodos De Síntesis
The synthesis of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with thiocarbonyldiimidazole, followed by the addition of N,N-dimethylformamide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and viruses.
Propiedades
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICCFOEWXWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)


![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)
![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)